Distinct Melting Point Differentiates 2-Ethoxy-5-fluoropyrimidin-4(5H)-one from 5-Fluorouracil and Related Impurities
The melting point of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is reported as 180-184 °C, which is a key differentiator from its parent compound, 5-fluorouracil (5-FU), which melts with decomposition at 282-283 °C [1]. This thermal property also distinguishes it from other 5-FU impurities, such as Fluorouracil Impurity A (Barbituric acid), which has a melting point of approximately 250 °C (decomposition), and Fluorouracil Impurity D (5-Chlorouracil), which melts at 291-295 °C [2][3].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 180-184 °C |
| Comparator Or Baseline | 5-Fluorouracil: 282-283 °C (decomp); Impurity A (Barbituric acid): ~250 °C (decomp); Impurity D (5-Chlorouracil): 291-295 °C |
| Quantified Difference | Target compound melts ~100 °C lower than 5-FU and is distinct from other impurities. |
| Conditions | Literature-reported values, standard laboratory conditions. |
Why This Matters
Melting point is a critical identity and purity test in pharmaceutical quality control; this distinct thermal behavior ensures unambiguous identification and quantification of the target impurity in 5-FU drug substance, preventing misidentification with other impurities or the API.
- [1] PubChem. 5-Fluorouracil. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3385 View Source
- [2] PubChem. Barbituric acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6211 View Source
- [3] PubChem. 5-Chlorouracil. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12078 View Source
